molecular formula C7H11NO3 B13908994 (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid

Cat. No.: B13908994
M. Wt: 157.17 g/mol
InChI Key: GEVGFCOXAHMUFM-OWOJBTEDSA-N
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Description

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid is a chemical compound that features a unique structure combining an azetidine ring with a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid typically involves the formation of the azetidine ring followed by the introduction of the butenoic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. Subsequent reactions introduce the butenoic acid moiety, often through the use of reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the butenoic acid moiety can be reduced to form saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the double bond can produce saturated acids.

Scientific Research Applications

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets. The azetidine ring and butenoic acid moiety can interact with enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid: shares similarities with other azetidine-containing compounds and butenoic acids.

    Azetidine-2-carboxylic acid: Another azetidine derivative with potential biological activity.

    Crotonic acid: A simple butenoic acid that can undergo similar chemical reactions.

Uniqueness

The combination of the azetidine ring and butenoic acid moiety in this compound provides unique chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(E)-4-(3-hydroxyazetidin-1-yl)but-2-enoic acid

InChI

InChI=1S/C7H11NO3/c9-6-4-8(5-6)3-1-2-7(10)11/h1-2,6,9H,3-5H2,(H,10,11)/b2-1+

InChI Key

GEVGFCOXAHMUFM-OWOJBTEDSA-N

Isomeric SMILES

C1C(CN1C/C=C/C(=O)O)O

Canonical SMILES

C1C(CN1CC=CC(=O)O)O

Origin of Product

United States

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